8-Methoxy-4,4,6-trimethyl-1-(1-methylethylidene)-4H-pyrrolo[3,2,1-IJ]quinolin-2(1H)-one
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Overview
Description
- Its systematic name reflects its composition: it contains a pyrroloquinoline core with a methoxy group (OCH₃) at position 8, three methyl groups (CH₃) at positions 4 and 6, and an isopropylidene group (CH₃C=CH₂) at position 1.
- The compound’s fused-ring system contributes to its intriguing properties.
8-Methoxy-4,4,6-trimethyl-1-(1-methylethylidene)-4H-pyrrolo[3,2,1-IJ]quinolin-2(1H)-one: is a complex organic compound with a unique structure.
Preparation Methods
Synthetic Routes: While specific synthetic routes for this compound may not be widely documented, it can be synthesized through various strategies, including heterocyclic chemistry and multistep reactions.
Reaction Conditions: These would depend on the chosen synthetic pathway, but typical conditions might involve cyclization reactions, alkylation, and condensation steps.
Industrial Production: Unfortunately, there isn’t a well-established industrial method for large-scale production of this compound due to its complexity and limited applications.
Chemical Reactions Analysis
Reactivity: The compound likely undergoes various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: These would vary based on the specific reaction and conditions.
Scientific Research Applications
Chemistry: The compound’s unique structure makes it interesting for synthetic chemists studying novel heterocycles.
Biology: It could serve as a probe for biological studies, especially if it interacts with specific receptors or enzymes.
Medicine: While no direct medical applications are known, its derivatives might exhibit interesting pharmacological properties.
Industry: Limited industrial applications due to its complexity.
Mechanism of Action
- Unfortunately, detailed information on its mechanism of action is scarce. Further research is needed to understand how it interacts with biological systems.
Comparison with Similar Compounds
Uniqueness: Its fused pyrroloquinoline structure sets it apart.
Similar Compounds: While I don’t have a direct list, related compounds include other pyrroloquinolines, spiro compounds, and complex heterocycles.
Remember that this compound’s exploration is an ongoing scientific endeavor, and new findings may emerge.
Properties
Molecular Formula |
C18H21NO2 |
---|---|
Molecular Weight |
283.4 g/mol |
IUPAC Name |
6-methoxy-9,11,11-trimethyl-3-propan-2-ylidene-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),9-tetraen-2-one |
InChI |
InChI=1S/C18H21NO2/c1-10(2)15-14-8-12(21-6)7-13-11(3)9-18(4,5)19(16(13)14)17(15)20/h7-9H,1-6H3 |
InChI Key |
KMCFYBSNASEUTA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(N2C3=C1C=C(C=C3C(=C(C)C)C2=O)OC)(C)C |
Origin of Product |
United States |
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